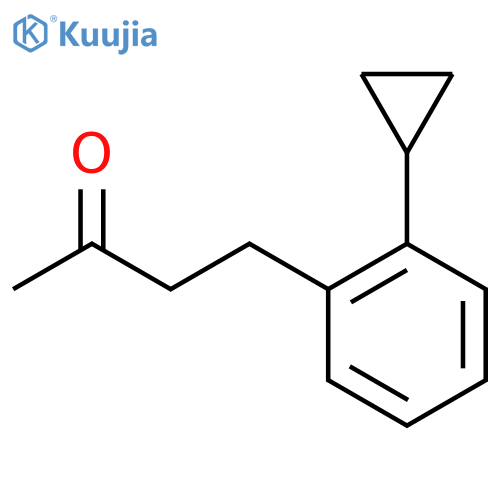Cas no 1514400-01-1 (4-(2-cyclopropylphenyl)butan-2-one)

1514400-01-1 structure
商品名:4-(2-cyclopropylphenyl)butan-2-one
4-(2-cyclopropylphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-cyclopropylphenyl)butan-2-one
- SCHEMBL18552625
- AKOS018542514
- EN300-1849545
- 1514400-01-1
-
- インチ: 1S/C13H16O/c1-10(14)6-7-11-4-2-3-5-13(11)12-8-9-12/h2-5,12H,6-9H2,1H3
- InChIKey: AARBKFKAOHKVED-UHFFFAOYSA-N
- ほほえんだ: O=C(C)CCC1C=CC=CC=1C1CC1
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(2-cyclopropylphenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849545-0.5g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.5g |
$1247.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-1.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-1g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849545-0.05g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.05g |
$1091.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-0.1g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.1g |
$1144.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-0.25g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.25g |
$1196.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-2.5g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 2.5g |
$2548.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-5.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1849545-10.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 10g |
$5590.0 | 2023-06-02 |
4-(2-cyclopropylphenyl)butan-2-one 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1514400-01-1 (4-(2-cyclopropylphenyl)butan-2-one) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
